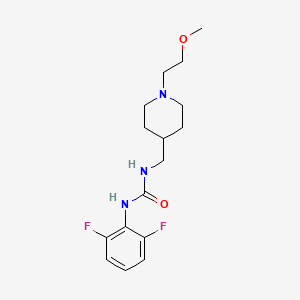
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Inhibition of Soluble Epoxide Hydrolase (sEH) Research has shown that 1,3-disubstituted ureas with a piperidyl moiety, closely related to the compound of interest, act as potent inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated significant improvements in pharmacokinetic parameters and potency over previous inhibitors, with applications in reducing inflammatory pain (Rose et al., 2010).
Antimicrobial Activity Derivatives of piperidin-4-one, synthesized using green solvents, have shown potential antimicrobial activities. Such derivatives, while structurally similar, highlight the compound's relevance in developing new antimicrobial agents (Hemalatha & Ilangeswaran, 2020).
Material Science Applications
Synthesis in Green Solvents The synthesis of piperidin-4-one derivatives, a class to which the compound belongs, has been effectively carried out in deep eutectic solvents. This method emphasizes environmental safety and efficiency, proposing an innovative approach to synthesizing related compounds (Hemalatha & Ilangeswaran, 2020).
Corrosion Inhibition Urea-derived Mannich bases, structurally related to the compound , have been investigated as corrosion inhibitors for mild steel in HCl solutions. Their effectiveness highlights the potential of similar compounds in protecting metal surfaces from corrosion, indicating an industrial application (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2N3O2/c1-23-10-9-21-7-5-12(6-8-21)11-19-16(22)20-15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDJXVBEVQHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

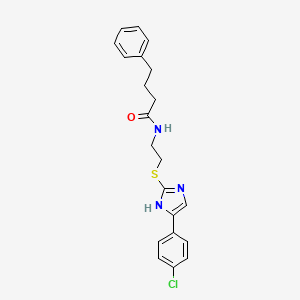

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)

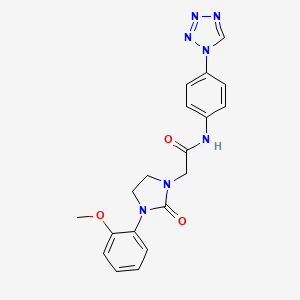
![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)

![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)
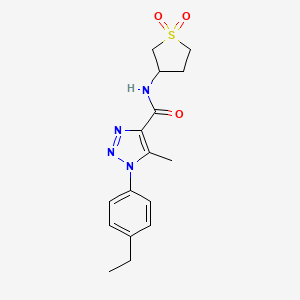
![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)
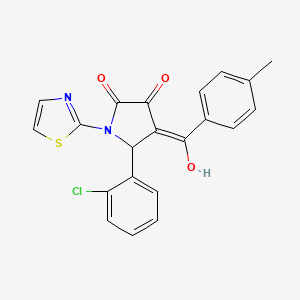
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)
![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)